![molecular formula C8H11NOS2 B15169453 (3S)-3-[(Thiophen-2-yl)sulfanyl]butanamide CAS No. 915791-97-8](/img/structure/B15169453.png)
(3S)-3-[(Thiophen-2-yl)sulfanyl]butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S)-3-[(Thiophen-2-yl)sulfanyl]butanamide: is an organic compound featuring a thiophene ring attached to a butanamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-[(Thiophen-2-yl)sulfanyl]butanamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide.
Attachment of the Thiophene Ring to the Butanamide Backbone: This step involves the nucleophilic substitution reaction where the thiophene ring is attached to the butanamide backbone using a suitable thiol reagent under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The process typically includes:
Batch Reactors: For controlled synthesis and high yield.
Continuous Flow Reactors: For large-scale production with consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
(3S)-3-[(Thiophen-2-yl)sulfanyl]butanamide: undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chlorine can be used under acidic conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiol derivatives.
Substitution: Formation of halogenated thiophene derivatives.
Applications De Recherche Scientifique
(3S)-3-[(Thiophen-2-yl)sulfanyl]butanamide: has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mécanisme D'action
The mechanism by which (3S)-3-[(Thiophen-2-yl)sulfanyl]butanamide exerts its effects involves interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The compound may also influence cellular pathways involved in oxidative stress and inflammation.
Comparaison Avec Des Composés Similaires
(3S)-3-[(Thiophen-2-yl)sulfanyl]butanamide: can be compared with other thiophene derivatives:
Thiophene-2-carboxamide: Similar structure but lacks the butanamide backbone.
Thiophene-2-thiol: Contains a thiol group instead of the butanamide moiety.
Thiophene-2-sulfonamide: Features a sulfonamide group instead of the butanamide.
Uniqueness: : The presence of the butanamide backbone in This compound provides unique chemical properties and potential biological activities not found in other thiophene derivatives.
Propriétés
Numéro CAS |
915791-97-8 |
|---|---|
Formule moléculaire |
C8H11NOS2 |
Poids moléculaire |
201.3 g/mol |
Nom IUPAC |
(3S)-3-thiophen-2-ylsulfanylbutanamide |
InChI |
InChI=1S/C8H11NOS2/c1-6(5-7(9)10)12-8-3-2-4-11-8/h2-4,6H,5H2,1H3,(H2,9,10)/t6-/m0/s1 |
Clé InChI |
WRWZJCTVCCDYBR-LURJTMIESA-N |
SMILES isomérique |
C[C@@H](CC(=O)N)SC1=CC=CS1 |
SMILES canonique |
CC(CC(=O)N)SC1=CC=CS1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Pent-4-en-1-yl)-3-[(trimethylsilyl)oxy]-4H-pyran-4-one](/img/structure/B15169379.png)
![[6-(2,5-Difluorophenyl)pyridin-3-yl]methanol](/img/structure/B15169386.png)

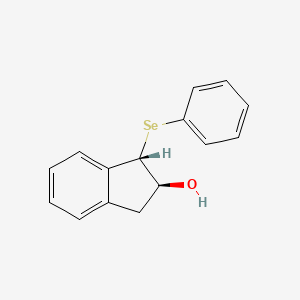
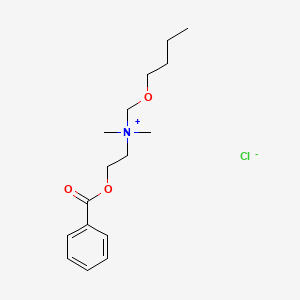
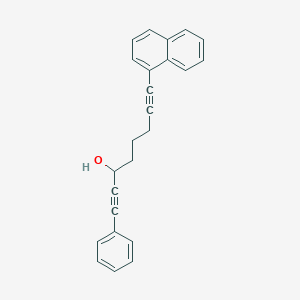
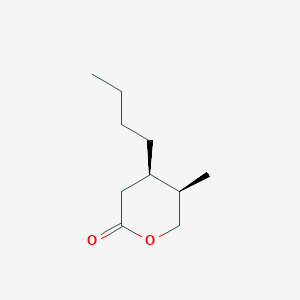
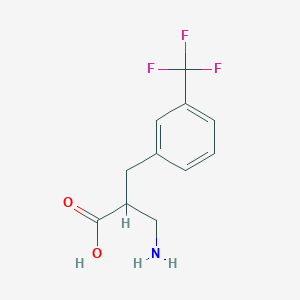
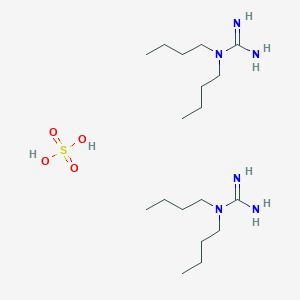
![N-[(3-Phenoxyphenyl)(piperidin-1-yl)methyl]acetamide](/img/structure/B15169452.png)
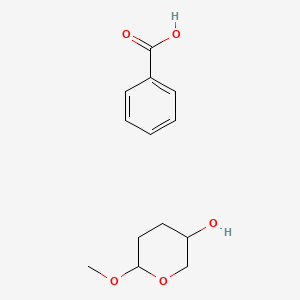
![{4-[(1,4,7,10-Tetraazacyclododecan-1-yl)methyl]phenyl}methanol](/img/structure/B15169469.png)
![(1-Benzofuran-5-yl)[4-(3-phenylpropyl)piperazin-1-yl]methanone](/img/structure/B15169480.png)
![4-[Hydroxy(phenyl)methyl]hex-4-en-3-one](/img/structure/B15169485.png)
